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molecular formula C10H8O3 B1369418 6-Methylbenzofuran-2-carboxylic acid CAS No. 50779-65-2

6-Methylbenzofuran-2-carboxylic acid

Cat. No. B1369418
M. Wt: 176.17 g/mol
InChI Key: STGSJLZWQHRTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09255093B2

Procedure details

To a solution of 2-(2-formyl-5-methylphenoxy)acetonitrile (11.12 g, 63.5 mmol) in 244 mL of EtOH was added KOH (14.85 g, 265 mmol), and the mixture was refluxed overnight. The reaction mixture was cooled to room temperature and the solvent was evaporated until a thick slurry was obtained, which was diluted with 204 mL H2O. To the resulting solution was added concentrated HCl, a white precipitate formed, and the mixture was filtered, the solid was washed with H2O and dried under the vacuum oven at 50° C. to yield 6-methylbenzofuran-2-carboxylic acid (11.2 g). LCMS retention time=1.00 minutes (LC method 3); MS (m−1)=175.0. 1H NMR (400 MHz, DMSO-d6) δ 2.45 (s, 3H), 7.13-7.18 (m, 1H), 7.47 (s, 2H), 7.62 (d, J=8.0 Hz, 1H).
Name
2-(2-formyl-5-methylphenoxy)acetonitrile
Quantity
11.12 g
Type
reactant
Reaction Step One
Name
Quantity
14.85 g
Type
reactant
Reaction Step One
Name
Quantity
244 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
204 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][C:4]=1[O:5][CH2:6][C:7]#N)=O.[OH-:14].[K+].Cl.[OH2:17]>CCO>[CH3:13][C:10]1[CH:11]=[CH:12][C:3]2[CH:1]=[C:6]([C:7]([OH:17])=[O:14])[O:5][C:4]=2[CH:9]=1 |f:1.2|

Inputs

Step One
Name
2-(2-formyl-5-methylphenoxy)acetonitrile
Quantity
11.12 g
Type
reactant
Smiles
C(=O)C1=C(OCC#N)C=C(C=C1)C
Name
Quantity
14.85 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
244 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
204 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated until a thick slurry
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
a white precipitate formed
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the solid was washed with H2O
CUSTOM
Type
CUSTOM
Details
dried under the vacuum oven at 50° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(C=C(O2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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